An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthesis pathways for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, making this heterocyclic compound a valuable scaffold in medicinal chemistry.
Introduction
2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (C₆H₄F₃NO₂S) is a white to off-white crystalline solid.[1] Its structure, featuring a five-membered thiazole ring with methyl, trifluoromethyl, and carboxylic acid substituents, makes it a crucial intermediate in the synthesis of various bioactive molecules, notably the fungicide thifluzamide.[2][3] The most common and industrially significant method for its preparation is a variation of the Hantzsch thiazole synthesis. This approach involves three primary stages: the halogenation of a β-ketoester, the cyclization with a thioamide, and the subsequent hydrolysis of the resulting ester.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₃NO₂S | [4][5] |
| Molecular Weight | 211.16 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 186-187 °C | |
| Boiling Point | 285.5 ± 40.0 °C (Predicted) | [4] |
| Density | 1.570 g/cm³ (Predicted) | [4] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like DMSO, methanol, and acetonitrile. | [1] |
| CAS Number | 117724-63-7 | [4][5] |
Core Synthesis Pathway: Hantzsch Thiazole Synthesis
The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is predominantly achieved through a multi-step process, beginning with ethyl 4,4,4-trifluoroacetoacetate. The overall transformation is depicted below.
Caption: Overall synthetic scheme for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
Step 1: α-Halogenation of Ethyl 4,4,4-trifluoroacetoacetate
The initial step involves the halogenation of ethyl 4,4,4-trifluoroacetoacetate at the α-position to produce an ethyl 2-halo-4,4,4-trifluoroacetoacetate intermediate. Common halogenating agents include sulfuryl chloride (for chlorination) and liquid bromine (for bromination).
Pathway 1A: Chlorination with Sulfuryl Chloride
This method utilizes sulfuryl chloride as the chlorinating agent. A notable advantage is the potential for a "one-pot" synthesis, proceeding directly to the cyclization step without isolating the chlorinated intermediate.
-
Experimental Protocol:
-
Add ethyl 4,4,4-trifluoroacetoacetate (e.g., 0.20 mol) to a reaction vessel and cool to between -15 °C and -12 °C.[6]
-
Slowly add sulfuryl chloride (e.g., 0.193-0.195 mol) dropwise over 2-3 hours, maintaining the temperature between -15 °C and -8 °C.[6]
-
After the addition is complete, allow the mixture to slowly warm to 8-15 °C.[6]
-
The resulting ethyl 2-chloro-4,4,4-trifluoroacetoacetate can be used in the next step directly or after removing residual gases under reduced pressure.[6][7]
-
Pathway 1B: Bromination with Liquid Bromine
An alternative approach employs liquid bromine for the halogenation. This method may result in the formation of a di-brominated byproduct.
-
Experimental Protocol:
-
To a solution of ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 ml), add liquid bromine (1.2 mol) at room temperature.[3]
-
Stir the reaction mixture at room temperature for approximately 10 hours.[3]
-
Upon completion, wash the reaction solution with saturated sodium bicarbonate solution and then with saturated brine until neutral.[3]
-
The organic layer containing a mixture of ethyl 2-bromotrifluoroacetoacetate and a small amount of the 2,2-dibromo byproduct is then concentrated. The crude product can often be used in the subsequent cyclization without further purification.[3][8]
-
A key challenge in the halogenation step is the potential for the formation of di-halogenated byproducts, such as ethyl 2,2-dichloro- or 2,2-dibromo-trifluoroacetoacetate. These byproducts are unable to undergo the subsequent cyclization reaction, which can lower the overall yield and utilization of the starting material.[8]
Step 2: Cyclization to form the Thiazole Ring
The second stage is the core Hantzsch thiazole synthesis, where the α-halo-β-ketoester intermediate reacts with thioacetamide to form the ethyl ester of the target molecule.
Caption: Simplified mechanism of the Hantzsch thiazole cyclization step.
-
Experimental Protocol (One-Pot from Chlorination):
-
To the crude ethyl 2-chloro-4,4,4-trifluoroacetoacetate from Step 1A, add absolute ethanol.
-
Add thioacetamide (e.g., 0.21 mol) in portions, keeping the temperature below 30 °C.
-
Heat the mixture to reflux and maintain for approximately 4 hours.
-
The reaction mixture now contains ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate and is ready for hydrolysis.[6]
-
-
Experimental Protocol (from Brominated Intermediate):
-
The crude mixture containing ethyl 2-bromotrifluoroacetoacetate is dissolved in an inert organic solvent.
-
Thioacetamide is added, and the mixture is reacted to form the thiazole ester.
-
The resulting product is then hydrolyzed.[3]
-
Step 3: Hydrolysis of the Ester
The final step is the saponification of the ethyl ester intermediate to yield the desired carboxylic acid.
-
Experimental Protocol:
-
To the reaction mixture from the cyclization step (or a solution of the isolated ester in a suitable solvent like ethyl acetate), add a 40% aqueous solution of sodium hydroxide (e.g., 50 g for 0.102 mol of ester) dropwise.[4]
-
Control the rate of addition to maintain the reaction temperature below 40 °C.[4]
-
After the addition, continue stirring for approximately 60 minutes.[4]
-
If starting from the one-pot method, distill off the ethanol.[6]
-
Dilute the remaining aqueous solution with water and then acidify to a pH of ≤ 2 with 10% hydrochloric acid, which will cause the product to precipitate.[4][6]
-
Filter the solid precipitate, wash it with 10% hydrochloric acid solution, and then dry it in a vacuum oven.[4]
-
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and its intermediates.
| Step | Halogenating Agent | Starting Materials | Product | Reported Yield | Purity | Reference |
| Halogenation | Liquid Bromine | Ethyl trifluoroacetoacetate | Ethyl 2-bromo/2,2-dibromotrifluoroacetoacetate mixture | 97.5% | - | [3] |
| Halogenation | Chlorine Gas | Ethyl trifluoroacetoacetate | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 91.8-96.8% | 93-98% | [7] |
| Hydrolysis | - | Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 98.7% | 98.8% | [4] |
| Overall (One-Pot) | Sulfuryl Chloride | Ethyl trifluoroacetoacetate, Thioacetamide | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 92.2-93.5% | 98.7-98.8% | [6] |
Conclusion
The Hantzsch thiazole synthesis provides a robust and high-yielding pathway to 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. The choice of halogenating agent in the initial step offers some flexibility, with the sulfuryl chloride-based one-pot method presenting an efficient route for large-scale production by minimizing intermediate isolation steps. Careful control of reaction conditions, particularly temperature during halogenation and hydrolysis, is critical for maximizing yield and purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis of this important fluorinated building block.
References
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- 2. chembk.com [chembk.com]
- 3. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID CAS#: 117724-63-7 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 7. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]
- 8. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]
